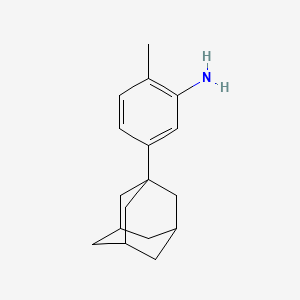

5-Adamantanyl-2-methylphenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Adamantanyl-2-methylphenylamine” is a compound that incorporates an adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique due to their cage-like structure . The adamantane moiety appears as broadened singlets in the 1H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles .

Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are involved in a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Agents: The adamantane core provides stability, and functionalization of the phenylamine moiety allows for tailored interactions with biological targets. Scientists have explored derivatives of this compound as potential antiviral agents against influenza and other viral infections .

Neuroprotective Compounds: The adamantane framework has been associated with neuroprotective effects. Researchers have studied derivatives of 5-Adamantanyl-2-methylphenylamine for their ability to mitigate neurodegenerative diseases .

Catalyst Development

The unique three-dimensional structure of adamantane derivatives makes them intriguing candidates for catalysis. Here’s how 5-Adamantanyl-2-methylphenylamine contributes:

- Asymmetric Catalysis : Researchers have explored the use of adamantane-based ligands derived from this compound in asymmetric catalysis. These ligands can enhance enantioselectivity in various chemical reactions .

Nanomaterials

Adamantane derivatives play a crucial role in nanomaterials research. Let’s see how 5-Adamantanyl-2-methylphenylamine fits in:

Functional Nanoparticles: Scientists have functionalized adamantane derivatives to create nanoparticles with specific properties. These nanoparticles find applications in drug delivery, imaging, and sensing .

Surface Modification: The adamantane moiety can be used for surface modification of materials, enhancing their stability and reactivity. Researchers have explored its use in creating robust coatings and functionalized surfaces .

Other Applications

Beyond the fields mentioned above, 5-Adamantanyl-2-methylphenylamine has additional applications:

Baranov, N. I., Bagrii, E. I., Safir, R. E., Cherednichenko, A. G., Bozhenko, K. V., & Maximov, A. L. (2022). Advances in the Chemistry of Unsaturated Adamantane Derivatives (A Review). Petroleum Chemistry, 62(4), 352–375. Read more

Direct radical functionalization methods to access substituted adamantane derivatives. Organic & Biomolecular Chemistry, 20(7), 1129–1133. Read more

Adamantane-Functionalized Phthalimide Scaffold. Organics, 2(4), 22. Read more

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Adamantanyl-2-methylphenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)

![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2738131.png)

![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)